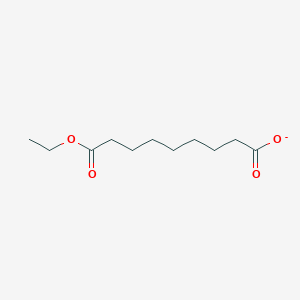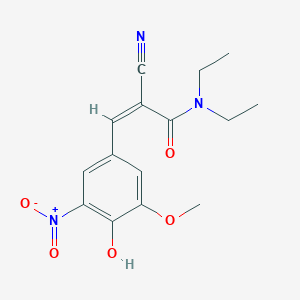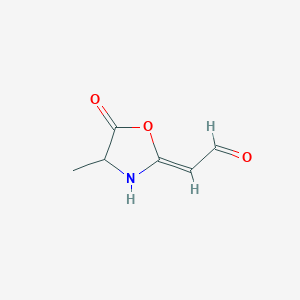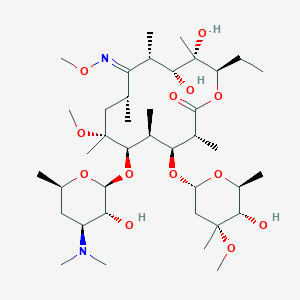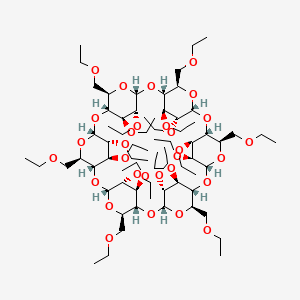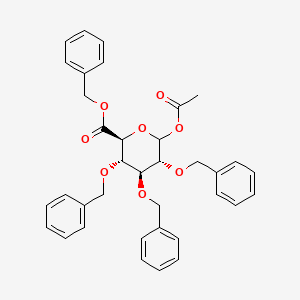
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate is a chemical compound with the molecular formula C36H36O8 . It is extensively employed in the biomedical realm, holding great significance for the research and development of disease-specific drugs .
Molecular Structure Analysis
The molecular structure of Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate is characterized by a molecular weight of 596.7 g/mol . The compound has a complex structure with 44 heavy atoms . The IUPAC name is benzyl (2S,3S,4S,5R)-6-acetyloxy-3,4,5-tris (phenylmethoxy)oxane-2-carboxylate .Physical And Chemical Properties Analysis
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate has a molecular weight of 596.7 g/mol . It has a topological polar surface area of 89.5 Ų and a complexity of 841 . The compound has 0 hydrogen bond donors, 8 hydrogen bond acceptors, and 15 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Protective Group Strategies : The compound has been studied for its role in the synthesis of d-glucuronic acid derivatives, which are critical in the field of organic chemistry. For instance, Zissis and Fletcher (1970) demonstrated the synthesis of a d-glucuronic acid derivative using benzyl 2,3,4-tri-O-benzyl-β-d-glucopyranoside as a precursor, highlighting the compound's utility in creating fully protected glucuronic acid derivatives for further chemical transformations (E. Zissis & H. G. Fletcher, 1970).
Synthesis of Metabolites and Complex Carbohydrates : The compound is used in the synthesis of glucuronic acid-conjugated metabolites. For example, Kanamori et al. (2017) synthesized glucuronic acid-conjugated metabolites of 4-bromo-2,5-dimethoxyphenethylamine using a similar compound, demonstrating its utility in creating complex metabolites for analytical and research purposes (T. Kanamori et al., 2017).
Role in Polysaccharide Synthesis : Alpe et al. (2004) discussed the synthesis of glucuronic acid-containing di- and trisaccharide thioglycoside building blocks using benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranosyluronate, an approach that is essential in constructing complex polysaccharide structures (Mia Alpe, S. Oscarson & P. Svahnberg, 2004).
Development of Synthetic Methods : Mikula et al. (2013) highlighted the development of methods for the preparation of protected D-glucuronals, which are used as precursors in the preparation of many compounds. This study underscores the importance of developing efficient synthetic routes for such compounds (H. Mikula et al., 2013).
Chemical Structure and Properties Analysis : Keglević et al. (1968) focused on the synthesis and properties of 1-O-acyl-D-glucopyranuronic acids, a category in which benzyl 2,3,4-tri-O-benzyl-D-glucopyranuronates play a critical role. Such studies provide insights into the chemical behavior and potential applications of these compounds (D. Keglević, N. Pravdic & J. Tomašić, 1968).
Eigenschaften
IUPAC Name |
benzyl (2S,3S,4S,5R)-6-acetyloxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36O8/c1-26(37)43-36-34(41-24-29-18-10-4-11-19-29)32(40-23-28-16-8-3-9-17-28)31(39-22-27-14-6-2-7-15-27)33(44-36)35(38)42-25-30-20-12-5-13-21-30/h2-21,31-34,36H,22-25H2,1H3/t31-,32-,33-,34+,36?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCINNHLQNZDTRP-GBPDURFGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C(C(O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 156588037 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


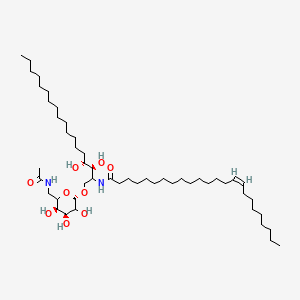
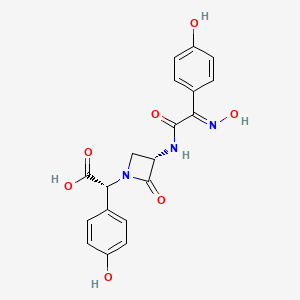
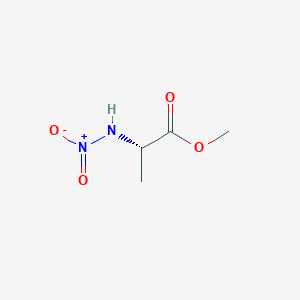
![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B1147264.png)
